![molecular formula C12H11ClN2O2 B1526859 3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 1284907-01-2](/img/structure/B1526859.png)
3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Vue d'ensemble
Description
“3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O2/c13-11-7-10(8-16)1-2-12(11)17-6-5-15-4-3-14-9-15/h1-4,7-9H,5-6H2 . This indicates the presence of a chloro group attached to the benzene ring, an ethoxy group, and an imidazole ring.Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Compounds related to "3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde" have been identified as crucial intermediates in the synthesis of biologically active molecules. For instance, imidazole derivatives are known to serve as important synthons for the preparation of compounds with potential biological activities (Davood, Alipour, & Shafiee, 2008). This highlights the compound's significance in medicinal chemistry, where it can be utilized to develop new drugs with diverse therapeutic effects.
Enzyme Catalysis and Asymmetric Synthesis
The compound's structural framework has implications in enzyme-catalyzed reactions, particularly in the asymmetric synthesis of chiral molecules. For example, benzaldehyde lyase (BAL) has been used for the enantioselective synthesis of derivatives, indicating the potential of related benzaldehyde compounds in catalysis and asymmetric synthesis (Kühl et al., 2007). This application is crucial in pharmaceutical synthesis, where the creation of chiral molecules with high enantiomeric purity is essential.
Fluorescent Probes for Biological Molecules
Chemical analogs of "3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde" have been developed as fluorescent probes for detecting biological molecules such as cysteine and homocysteine, showcasing a large emission shift upon interaction (Lin et al., 2008). This application is significant in bioanalytical chemistry, allowing for the sensitive and selective detection of amino acids, which are important biomarkers in various diseases.
Luminescence Sensing
Lanthanide metal-organic frameworks based on imidazole dicarboxylate compounds have been synthesized and shown to be selectively sensitive to benzaldehyde derivatives. These frameworks can act as fluorescence sensors for detecting specific chemicals, demonstrating the compound's potential in the development of sensing materials (Shi et al., 2015). This is particularly useful in environmental monitoring and the detection of volatile organic compounds.
Propriétés
IUPAC Name |
3-chloro-4-(2-imidazol-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-11-7-10(8-16)1-2-12(11)17-6-5-15-4-3-14-9-15/h1-4,7-9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDULQOFVRFIXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



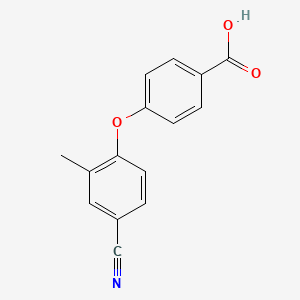
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
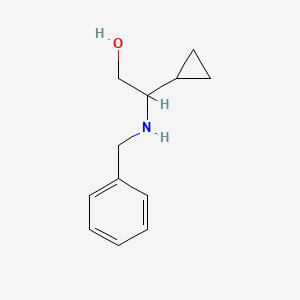
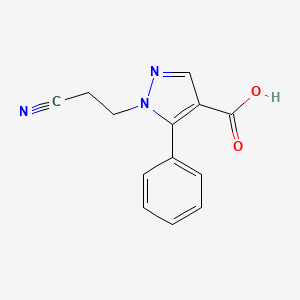
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)
![7-bromo-5-methyl-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B1526787.png)
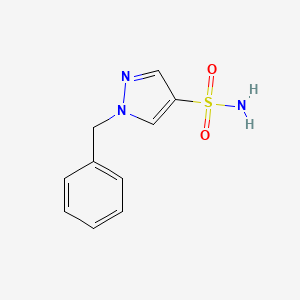
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
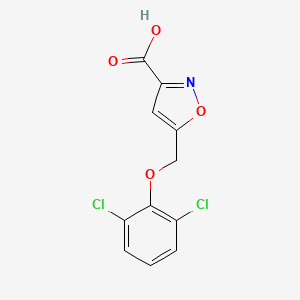
![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
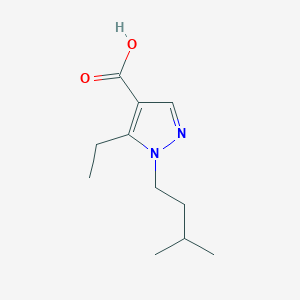
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)